Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)-
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Overview
Description
Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- is a heterocyclic compound that features both morpholine and oxazole rings in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- typically involves the reaction of 4,5-diphenyl-2-oxazolecarboxaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .
Scientific Research Applications
Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a similar ring structure but lacking the oxazole moiety.
Oxazole: Another heterocyclic compound with a five-membered ring containing nitrogen and oxygen atoms.
4,5-Diphenyl-2-oxazolecarboxaldehyde: A precursor in the synthesis of Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)-.
Uniqueness
Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- is unique due to its combined morpholine and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various applications .
Properties
CAS No. |
32391-60-9 |
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Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-[(4,5-diphenyl-1,3-oxazol-2-yl)methyl]morpholine |
InChI |
InChI=1S/C20H20N2O2/c1-3-7-16(8-4-1)19-20(17-9-5-2-6-10-17)24-18(21-19)15-22-11-13-23-14-12-22/h1-10H,11-15H2 |
InChI Key |
AKGXJTYPTNGRPS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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